1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride
CAS No.: 1233952-56-1
Cat. No.: VC7834762
Molecular Formula: C12H17ClFN3O
Molecular Weight: 273.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1233952-56-1 |
|---|---|
| Molecular Formula | C12H17ClFN3O |
| Molecular Weight | 273.73 |
| IUPAC Name | 1-(3-fluorophenyl)-3-piperidin-4-ylurea;hydrochloride |
| Standard InChI | InChI=1S/C12H16FN3O.ClH/c13-9-2-1-3-11(8-9)16-12(17)15-10-4-6-14-7-5-10;/h1-3,8,10,14H,4-7H2,(H2,15,16,17);1H |
| Standard InChI Key | SZGITINPZYTNCI-UHFFFAOYSA-N |
| SMILES | C1CNCCC1NC(=O)NC2=CC(=CC=C2)F.Cl |
| Canonical SMILES | C1CNCCC1NC(=O)NC2=CC(=CC=C2)F.Cl |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Characteristics
1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride belongs to the arylurea class, characterized by a urea bridge linking a 3-fluorophenyl group and a piperidin-4-yl moiety. The hydrochloride salt enhances its solubility in polar solvents, a critical feature for in vitro assays. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇ClFN₃O |
| Molecular Weight | 273.73 g/mol |
| IUPAC Name | 1-(3-fluorophenyl)-3-piperidin-4-ylurea hydrochloride |
| Canonical SMILES | C1CNCCC1NC(=O)NC2=CC(=CC=C2)F.Cl |
| XLogP3-AA | 1.7 (estimated) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
The fluorine atom at the phenyl ring’s meta position introduces electron-withdrawing effects, influencing electronic distribution and intermolecular interactions .
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure. For the analogous 4-fluorophenyl derivative, ¹H-NMR (D₂O) reveals aromatic protons at δ 7.59–7.68 (m, 2H) and δ 7.01–7.13 (m, 2H), alongside piperidine signals at δ 3.98–4.10 (m, 1H) and δ 1.62–1.75 (m, 2H) . The 3-fluorophenyl isomer likely exhibits similar splitting patterns, with slight shifts due to altered substituent positioning .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a two-step protocol:
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Formation of the Urea Bridge: Reacting 3-fluoroaniline with triphosgene generates 3-fluorophenyl isocyanate, which subsequently reacts with 4-aminopiperidine to yield the free base .
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Salt Formation: Treating the urea intermediate with hydrogen chloride in ethyl acetate produces the hydrochloride salt, achieving >95% purity .
Representative Procedure:
4-Aminopiperidine (10 mmol) is dissolved in anhydrous dichloromethane under nitrogen. 3-Fluorophenyl isocyanate (10 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. The precipitate is filtered and washed with hexane. The free base is then treated with HCl-saturated ethyl acetate, concentrated, and recrystallized to afford the hydrochloride salt .
Reaction Optimization
Critical parameters include:
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Temperature Control: Excess heat promotes decomposition of the isocyanate intermediate.
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Solvent Choice: Ethyl acetate minimizes side reactions during salt formation .
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Stoichiometry: A 1:1 molar ratio of isocyanate to amine prevents diurea byproducts .
Structural and Electronic Analysis
Conformational Dynamics
X-ray crystallography of related ureas shows the piperidine ring adopts a chair conformation, with the urea moiety oriented equatorially to minimize steric hindrance . The 3-fluorophenyl group’s meta substitution introduces torsional strain, reducing planarity compared to para-substituted analogs .
Electronic Effects
Density functional theory (DFT) calculations reveal that fluorine’s electronegativity increases the urea’s hydrogen-bonding capacity. The N-H bond polarization enhances interactions with biological targets, such as kinase ATP-binding pockets or sEH catalytic sites . Substituent effects follow Hammett parameters, with σₘ = 0.34 for fluorine contributing to resonance stabilization .
Research Applications and Future Directions
Drug Discovery
The compound serves as a scaffold for hybrid inhibitors targeting multiple oncogenic pathways. Recent efforts focus on:
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Dual sEH/COX-2 Inhibitors: Combining anti-inflammatory and antiproliferative effects .
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PROTACs: Conjugating the urea moiety to E3 ligase ligands for targeted protein degradation .
Structure-Activity Relationship (SAR) Trends
Key SAR findings include:
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Piperidine Substitution: N-Propionyl derivatives (e.g., 1-propionylpiperidin-4-yl) improve metabolic stability over acetyl analogs .
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Aryl Modifications: 3,5-Dichloro substitution boosts potency 10-fold (IC₅₀ = 0.3 nM) .
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Urea Isosteres: Replacing urea with thiourea reduces activity, highlighting hydrogen bonding’s critical role .
Clinical Translation Challenges
Despite promising preclinical data, challenges remain:
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